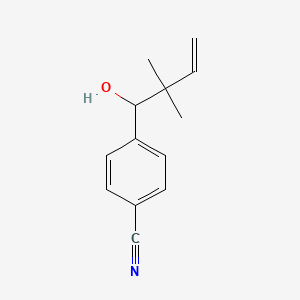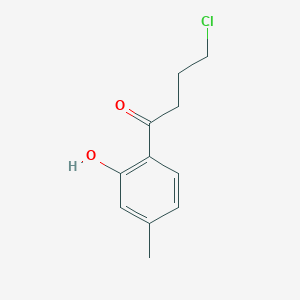![molecular formula C11H10N2O2 B14318958 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- CAS No. 107484-31-1](/img/structure/B14318958.png)
1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- is an organic compound with the molecular formula C10H8N2O2. It is characterized by a pyrrole ring substituted with a 4-nitrophenylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- can be synthesized through several methods. One common approach involves the reaction of 1H-pyrrole with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro-substituted pyrrole derivatives.
Reduction: Amino-substituted pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives.
Applications De Recherche Scientifique
1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pyrrole ring can also participate in various biochemical reactions, contributing to the compound’s overall activity .
Similar Compounds:
- 1H-Pyrrole, 1-methyl-
- 1H-Pyrrole, 1-phenyl-
- 1H-Pyrrole, 1-(4-aminophenyl)-
Comparison: 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. Compared to 1H-Pyrrole, 1-methyl-, it has enhanced reactivity due to the electron-withdrawing nature of the nitro group. Compared to 1H-Pyrrole, 1-phenyl-, it exhibits different substitution patterns and reactivity. Compared to 1H-Pyrrole, 1-(4-aminophenyl)-, it has different biological activities due to the presence of the nitro group instead of an amino group .
Propriétés
| 107484-31-1 | |
Formule moléculaire |
C11H10N2O2 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
1-[(4-nitrophenyl)methyl]pyrrole |
InChI |
InChI=1S/C11H10N2O2/c14-13(15)11-5-3-10(4-6-11)9-12-7-1-2-8-12/h1-8H,9H2 |
Clé InChI |
WGHJAGYYAZBZDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


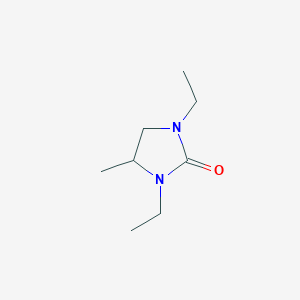
![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/no-structure.png)

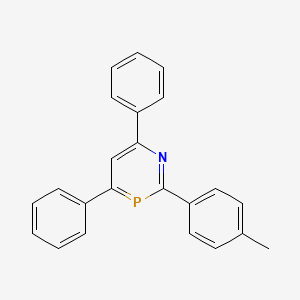
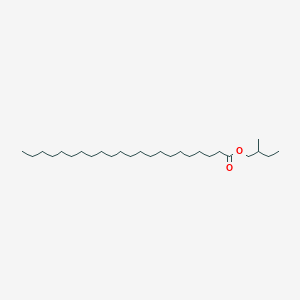
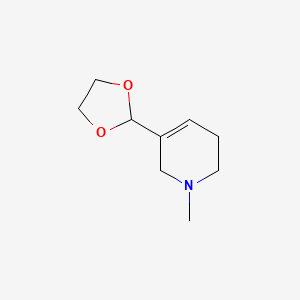
![(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide](/img/structure/B14318921.png)
![2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid](/img/structure/B14318924.png)

